![molecular formula C13H17N3O3 B11746291 2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11746291.png)
2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol is an organic compound that features a phenol group substituted with a methoxy group and a pyrazolylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazine derivatives with 1,3-diketones under acidic conditions.
Substitution reactions: The pyrazole derivative is then reacted with a methoxy-substituted benzaldehyde in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions of phenolic compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol: can be compared with other phenolic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H17N3O3 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-methoxy-4-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H17N3O3/c1-16-8-10(13(15-16)19-3)14-7-9-4-5-11(17)12(6-9)18-2/h4-6,8,14,17H,7H2,1-3H3 |
InChI Key |
XPHVFKMUPVWLFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11746229.png)
![1-Methyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11746232.png)
![2-(1H-1,3-benzodiazol-2-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11746236.png)
![3-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11746240.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/structure/B11746242.png)
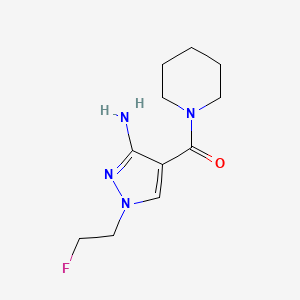
![2-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol](/img/structure/B11746247.png)
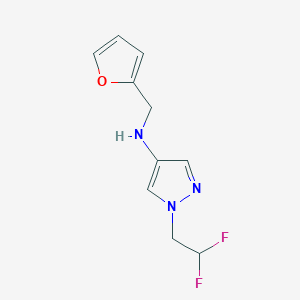
![1,1,1-Trifluoro-4-{[(4-fluorophenyl)methoxy]amino}pent-3-en-2-one](/img/structure/B11746251.png)
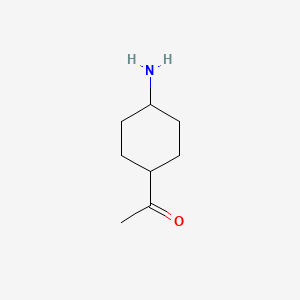
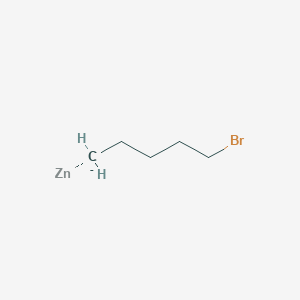
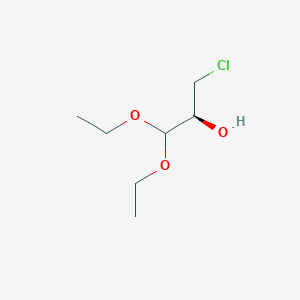
amine](/img/structure/B11746271.png)
![3-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)phenol](/img/structure/B11746279.png)
